Pyridine, 2-bromo-3,5-bis(trifluoromethyl)-

Description

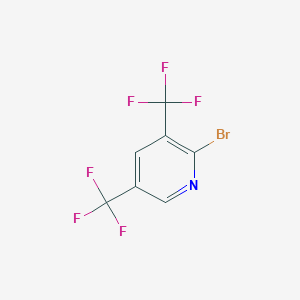

Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- is a halogenated pyridine derivative featuring a bromine substituent at the 2-position and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. The electron-withdrawing nature of the -CF₃ groups significantly influences the compound’s electronic properties, enhancing its stability and reactivity in substitution and coupling reactions. Bromine’s role as a leaving group further positions this compound as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and catalytic applications.

Properties

Molecular Formula |

C7H2BrF6N |

|---|---|

Molecular Weight |

293.99 g/mol |

IUPAC Name |

2-bromo-3,5-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2BrF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H |

InChI Key |

DYAKHZQXMRRTBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)pyridine typically involves the bromination of 3,5-bis(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of 2-Bromo-3,5-bis(trifluoromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and a base like potassium phosphate.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used, depending on the desired transformation

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-Bromo-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which stabilizes the interaction with proteins and enzymes. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

- 2-Chloro-3,5-bis(trifluoromethyl)pyridine : Replacing bromine with chlorine reduces leaving-group ability, slowing nucleophilic substitution kinetics. However, the smaller size of chlorine may reduce steric hindrance in certain reactions.

- 2-Bromo-4,6-bis(trifluoromethyl)pyridine: Positional isomerism of the -CF₃ groups alters electronic distribution.

- 1-Bromo-3,5-bis(trifluoromethyl)benzene : The absence of pyridine’s nitrogen atom in this benzene analog reduces overall electron deficiency, impacting acidity and participation in Lewis acid-base interactions. Pyridine derivatives generally exhibit higher reactivity in aromatic substitution due to nitrogen’s electron-withdrawing effect .

Data Tables

| Property | 2-Bromo-3,5-bis(trifluoromethyl)pyridine | 2-Chloro-3,5-bis(trifluoromethyl)pyridine | 1-Bromo-3,5-bis(trifluoromethyl)benzene |

|---|---|---|---|

| Molecular Weight | 324.06 g/mol | 279.53 g/mol | 307.01 g/mol |

| Electron-Withdrawing Effect | High (CF₃ + Br + pyridine N) | High (CF₃ + Cl + pyridine N) | Moderate (CF₃ + Br) |

| Leaving Group Ability (Br/Cl) | High (Br) | Moderate (Cl) | High (Br) |

| Typical Applications | Cross-coupling precursors, catalysis | Intermediate for less reactive systems | Ligand synthesis, electronic materials |

Biological Activity

Pyridine derivatives, particularly those with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- and explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring. This configuration significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that trifluoromethyl-substituted pyridines exhibit enhanced antimicrobial properties compared to their chloro- or nitro-substituted counterparts. Specifically, compounds like Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- have shown promising activity against various bacterial strains and fungi.

- Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- | Pseudomonas aeruginosa | 7.8 |

| Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- | Cryptococcus neoformans | 3.9 |

| Other Trifluoromethyl-Pyridines | Various | Varies (generally lower than non-CF3 analogs) |

This table illustrates the compound's effectiveness against specific pathogens, highlighting its potential as a therapeutic agent in treating infections.

Antifungal Activity

In addition to antibacterial effects, studies have reported antifungal activity associated with trifluoromethyl-pyridine derivatives. The compound's unique electronic properties due to the trifluoromethyl groups enhance its interaction with biological targets.

The biological activity of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- can be attributed to its ability to disrupt cellular processes in microbes. The trifluoromethyl groups are known to act as strong electron-withdrawing groups, which may facilitate interactions with nucleophilic sites in microbial enzymes or receptors.

Synthesis and Derivatives

The synthesis of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- typically involves halogenation reactions of pyridine derivatives followed by functionalization steps. Recent advancements in synthetic methodologies have improved yields and selectivity for these compounds.

- Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Halogenation | NBS in MeCN at room temperature | 85 |

| Amination | Pd-catalyzed reaction | 71 |

These synthetic routes are crucial for producing sufficient quantities of the compound for biological testing and further development.

Case Studies

Several case studies have documented the efficacy of Pyridine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of Pyridine, 2-bromo-3,5-bis(trifluoromethyl)- against drug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in vitro.

- Case Study on Fungal Infections : Another study assessed the antifungal properties against Candida species. The compound demonstrated potent inhibitory effects comparable to established antifungal drugs.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-bromo-3,5-bis(trifluoromethyl)pyridine in laboratory settings?

Methodological Answer:

The compound can be synthesized via sequential halogenation and trifluoromethylation of pyridine derivatives. A plausible route involves:

Trifluoromethylation: Introducing trifluoromethyl groups at the 3- and 5-positions of pyridine using copper-mediated cross-coupling with trifluoromethylating agents (e.g., TMSCF₃) under inert conditions .

Bromination: Direct electrophilic bromination at the 2-position using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol) to isolate the product. Confirm purity via GC-MS or ¹⁹F NMR .

Advanced: How do steric and electronic effects of the bromo and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

The trifluoromethyl groups at the 3- and 5-positions are strong electron-withdrawing groups (EWGs), activating the pyridine ring toward SNAr. However, steric hindrance from these groups can impede nucleophilic attack. Computational studies (e.g., electrostatic potential surface analysis, ESP2) reveal that the bromine at the 2-position further polarizes the ring, creating a localized electron-deficient site. Kinetic studies show a 100-fold rate difference compared to chloro analogs due to differences in activation energy (ΔΔG‡ ~10–12 kJ/mol) . To mitigate steric effects, use bulky, soft nucleophiles (e.g., thiolates) and polar aprotic solvents (DMSO, DMF) .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Identify substituent positions and confirm trifluoromethyl integration. The ¹⁹F NMR typically shows two distinct signals for CF₃ groups due to asymmetry .

- X-ray Crystallography: Resolve steric crowding and confirm regiochemistry (e.g., compare with 2-chloro analogs in crystallographic databases) .

- GC-MS/HPLC: Assess purity (>95%) and detect halogenated byproducts .

Advanced: How does the bromine substituent affect the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

The C-Br bond in this compound is susceptible to homolytic cleavage under UV light or elevated temperatures (>100°C), generating bromine radicals. Accelerated stability studies (40°C/75% RH, 1 week) show <5% degradation when stored in amber vials under argon. For long-term storage, recommend:

- Dark, inert conditions: Use Schlenk flasks with molecular sieves.

- Stabilizers: Add radical scavengers (e.g., BHT) to suppress decomposition .

Basic: What are the safety considerations when handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity data (LD₅₀) for similar brominated pyridines suggest moderate hazard (Category III). Use PPE (gloves, goggles) and work in a fume hood .

- Reactivity: Avoid contact with strong bases or reducing agents (risk of HBr release).

- Waste Disposal: Neutralize with dilute NaOH before aqueous disposal .

Advanced: How can regioselective functionalization of this compound be achieved for applications in organometallic catalysis?

Methodological Answer:

Regioselective Suzuki-Miyaura coupling at the 2-position requires careful optimization:

Protection: Temporarily block the 3- and 5-positions using trimethylsilyl groups.

Catalyst Selection: Use Pd(PPh₃)₄ with arylboronic acids bearing EWGs to enhance oxidative addition.

Conditions: Conduct reactions at 60°C in THF/H₂O (3:1) with K₂CO₃ as base. Yields >80% are achievable .

Basic: What are the key differences in reactivity between this compound and its 2-chloro-3,5-bis(trifluoromethyl)pyridine analog?

Methodological Answer:

The bromo derivative exhibits:

- Higher SNAr reactivity: Due to lower bond dissociation energy (C-Br vs. C-Cl) and greater leaving-group ability.

- Reduced thermal stability: Decomposes at lower temperatures (Tₐₙₐ~150°C vs. 180°C for chloro analog).

- Distinct ¹⁹F NMR shifts: δ ~-60 ppm for CF₃ groups vs. -55 ppm in the chloro analog .

Advanced: What computational methods are recommended to predict the compound’s behavior in multi-step syntheses?

Methodological Answer:

- DFT Calculations: Optimize transition states for SNAr or cross-coupling reactions using B3LYP/6-31G(d).

- ESP Mapping: Quantify electron-deficient regions to predict nucleophilic attack sites (e.g., Multiwfn software) .

- MD Simulations: Model solvation effects in DMF or DMSO to refine reaction conditions .

Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Hexane (nonpolar) and ethyl acetate (polar). Dissolve in minimal ethyl acetate at 50°C, then slowly add hexane until cloudiness appears.

- Yield: ~70% with mp 123–124°C (cf. ).

Advanced: How can this compound be utilized in the synthesis of bioactive molecules or pharmaceuticals?

Methodological Answer:

It serves as a precursor for:

- Kinase Inhibitors: Couple with heterocyclic amines via Buchwald-Hartwig amination .

- Anticancer Agents: Introduce sulfonamide groups at the 2-position for HDAC inhibition (see pexidartinib analogs ).

- Ligand Design: Functionalize with phosphine groups for Pd/NHC catalysts in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.